N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide
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Overview
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide: is a synthetic organic compound that features a pyrrole ring substituted with two methyl groups and a benzamide moiety with a hydroxyl group
Mechanism of Action
Target of Action
It has been found to increase monoclonal antibody production in chinese hamster ovary cells .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It is known to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Pharmacokinetics
Its impact on bioavailability can be inferred from its ability to increase cell-specific glucose uptake rate .
Result of Action
The molecular and cellular effects of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide’s action include suppression of cell growth, increased cell-specific glucose uptake rate, increased amount of intracellular adenosine triphosphate, and suppression of the galactosylation on a monoclonal antibody .
Action Environment
It is known that the compound’s efficacy in increasing monoclonal antibody production has been demonstrated in the specific environment of chinese hamster ovary cell cultures .
Biochemical Analysis
Biochemical Properties
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide plays a significant role in biochemical reactions. It has been found to increase monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Cellular Effects
The effects of this compound on cells are profound. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This indicates that the compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to increase monoclonal antibody production suggests that it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to improve monoclonal antibody production while retaining viability and increasing cell-specific productivity . This suggests that the compound has long-term effects on cellular function observed in in vitro studies.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, its ability to increase monoclonal antibody production suggests that it may have varying effects at different dosages .
Metabolic Pathways
This compound is involved in metabolic pathways that influence cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This suggests that it interacts with enzymes or cofactors involved in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been fully elucidated. Its ability to influence cell-specific glucose uptake rate suggests that it may interact with transporters or binding proteins .
Subcellular Localization
Its influence on cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate suggests that it may be localized to specific compartments or organelles involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide typically involves the condensation of 2,5-dimethylpyrrole with 4-hydroxybenzoic acid or its derivatives. One common method includes:
Condensation Reaction: Reacting 2,5-dimethylpyrrole with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This might include using continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group on the benzamide moiety can undergo oxidation to form a quinone-like structure.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex organic molecules.
- Employed in studying the reactivity of pyrrole and benzamide derivatives.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the context of antibacterial and antifungal activities .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors .
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness:
- The presence of the hydroxyl group in N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide allows for unique hydrogen bonding interactions, which can influence its binding affinity and specificity towards certain enzymes and receptors.
- The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, provides versatility in modifying its structure for different applications.
Properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-10(2)15(9)14-13(17)11-5-7-12(16)8-6-11/h3-8,16H,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIABCNIUVFWHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358444 |
Source
|
Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37034-69-8 |
Source
|
Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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